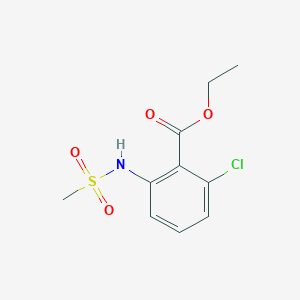

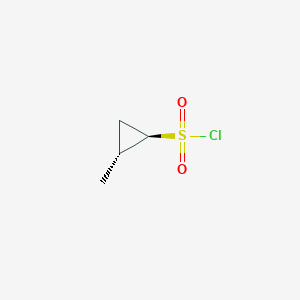

![molecular formula C18H13F3N2O4 B2505280 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034568-07-3](/img/structure/B2505280.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

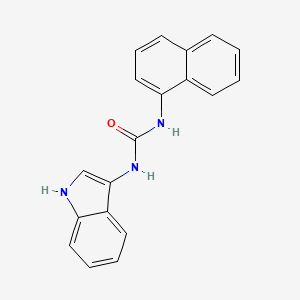

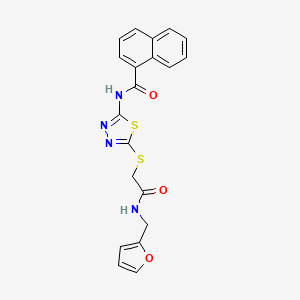

The compound "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" is a type of oxalamide derivative. Oxalamides are compounds characterized by the presence of the oxalamide group, which consists of two amide groups connected by a carbonyl carbon. These compounds have been studied for various applications, including their use as ligands in catalytic reactions and their potential in materials science .

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the formation of di- and mono-oxalamides . Another approach utilizes nucleophilic addition-elimination reactions, as demonstrated in the synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

Oxalamide derivatives can exhibit different molecular conformations, as seen in the structural analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs. These conformations can be planar or non-planar, with the orientation of the substituent rings varying from syn-periplanar to anti-periplanar . The molecular structure of "this compound" would likely be influenced by the presence of the bifuran and trifluoromethyl groups, potentially affecting its conformation and reactivity.

Chemical Reactions Analysis

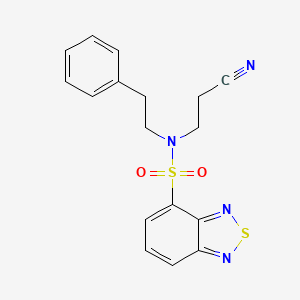

Oxalamides can participate in various chemical reactions, particularly as ligands in catalytic processes. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide has been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions of aryl bromides with anilines and secondary amines . The bifuran and trifluoromethyl substituents on the compound of interest may confer unique reactivity patterns, potentially making it suitable for similar catalytic applications.

Physical and Chemical Properties Analysis

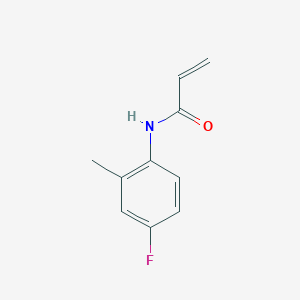

The physical and chemical properties of oxalamide derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding in the molecular packing of oxalamide polymorphs affects their solid-state architecture . The trifluoromethyl group is known to impart unique electronic and steric properties, which could affect the compound's solubility, melting point, and overall stability. The bifuran moiety may also contribute to the compound's photophysical properties, given furan's known behavior in electronic applications.

科学的研究の応用

Synthesis and Catalytic Applications

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of oxalamides in facilitating complex organic synthesis. This methodology is significant for its operational simplicity and high yield, making it a valuable tool for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Furthermore, copper-catalyzed coupling reactions have been enhanced using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst, expanding the scope of Goldberg amidation to less reactive (hetero)aryl chlorides (De et al., 2017).

Polymer Science and Material Engineering

In the realm of material science, oxalamides like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) have been investigated as nucleators to enhance the crystallization behavior of polymers such as poly(l-lactic acid), demonstrating the impact of thermal history and shear flow on crystallization rates and efficiency (Shen et al., 2016).

Catalysis and Organic Reactions

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Biological Applications

While the specific compound N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide does not have direct references in the provided papers, oxalamide derivatives have been explored for biological applications, such as in the synthesis of molecules with potential pheromonal activities for estrus control in pigs, indicating the diverse biological implications of oxalamide chemistry (박창식 et al., 2009).

Electrochemical and Photochemical Studies

Oxalamide compounds have been part of studies involving electrochemical properties and their use in electrocatalytic reactions, demonstrating their versatility in chemical transformations and potential for innovative energy applications (Nutting et al., 2018).

作用機序

Target of Action

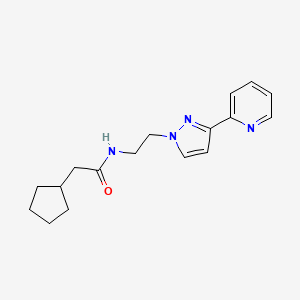

The primary target of this compound is the vascular endothelial growth factor receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in cancerous tissues. By inhibiting VEGFR, the compound can potentially slow down tumor growth and metastasis .

Mode of Action

The compound interacts with its target, VEGFR, by binding to the inactive conformation of the receptor . This interaction prevents the receptor from activating and transmitting signals that promote angiogenesis . The compound’s mode of action is similar to that of other protein kinase inhibitors, which block signaling pathways mediated by overexpression or deregulation of certain protein kinases .

Biochemical Pathways

By inhibiting VEGFR, the compound affects the VEGF signaling pathway, which is crucial for angiogenesis . The downstream effects of this inhibition include reduced blood vessel formation and potentially slower tumor growth .

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced angiogenesis due to VEGFR inhibition . This could result in slower tumor growth and potentially reduced tumor size over time .

特性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O4/c19-18(20,21)12-2-1-3-13(8-12)23-17(25)16(24)22-9-14-4-5-15(27-14)11-6-7-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISZXNBYGORGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)